3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one
CAS No.: 1081135-67-2
VCID: VC4907240
Molecular Formula: C18H12FN3O2
Molecular Weight: 321.311
* For research use only. Not for human or veterinary use.

Description | Overview of 3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one is a complex organic compound that belongs to the class of quinoline derivatives. Its structure incorporates a quinoline core, an oxadiazole moiety, and a fluorophenyl substituent, which contribute to its potential biological activities. The compound's molecular formula is with a molecular weight of approximately 321.35 g/mol . Synthesis and CharacterizationThe synthesis of 3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. The key steps often include:
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to confirm the structure and purity of the synthesized compound. Biological ActivityResearch indicates that compounds with similar structural frameworks exhibit a range of biological activities, including:
Comparative Analysis with Similar CompoundsTo better understand the potential applications of 3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one, it is useful to compare it with related compounds:
This comparative analysis highlights the diverse biological activities that can be derived from structural modifications in quinoline and oxadiazole derivatives. |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1081135-67-2 | ||||||||||||
Product Name | 3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one | ||||||||||||
Molecular Formula | C18H12FN3O2 | ||||||||||||
Molecular Weight | 321.311 | ||||||||||||
IUPAC Name | 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4-one | ||||||||||||
Standard InChI | InChI=1S/C18H12FN3O2/c1-22-10-14(16(23)13-4-2-3-5-15(13)22)18-20-17(21-24-18)11-6-8-12(19)9-7-11/h2-10H,1H3 | ||||||||||||
Standard InChIKey | GIIRFUKMRQIOAL-UHFFFAOYSA-N | ||||||||||||
SMILES | CN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)F | ||||||||||||
Solubility | not available | ||||||||||||
PubChem Compound | 29133017 | ||||||||||||
Last Modified | Aug 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume